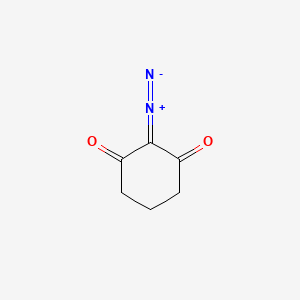
2-Diazocyclohexane-1,3-dione
Descripción general
Descripción
2-Diazocyclohexane-1,3-dione is a highly reactive organic compound with the chemical formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol .
Synthesis Analysis
The 1,3-dipolar cycloaddition reactions of 2-diazocyclohexane-1,3-dione and alkyl diazopyruvates have been investigated in the presence of chiral transition metal catalysts . The reactions were not enantioselective with Rh II catalysts, but those catalyzed by [Ru II Cl 2 ( 1a )] and [Ru II Cl 2 ( 1b )] proceeded with enantioselectivities of up to 58% and 74% ee, respectively .Molecular Structure Analysis
The molecular structure of 2-Diazocyclohexane-1,3-dione is represented by the InChI string: InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 . The compound has a complexity of 220 and a topological polar surface area of 36.1 Ų .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reactions of 2-diazocyclohexane-1,3-dione to 2,3-dihydrofuran and other enol ethers have been investigated . The reactions were not enantioselective with Rh II catalysts, but those catalyzed by [Ru II Cl 2 ( 1a )] and [Ru II Cl 2 ( 1b )] proceeded with enantioselectivities of up to 58% and 74% ee, respectively .Physical And Chemical Properties Analysis
2-Diazocyclohexane-1,3-dione has a molecular weight of 138.12 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It has an exact mass and monoisotopic mass of 138.042927438 g/mol .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Diazocyclohexane-1,3-dione, focusing on six unique applications:
Synthesis of Heterocyclic Compounds
2-Diazocyclohexane-1,3-dione is widely used in the synthesis of heterocyclic compounds, such as oxazoles and furans. These compounds are significant due to their presence in numerous natural products and their broad spectrum of biological properties. The Rh2(OAc)4-catalyzed C≡X bond insertion of cyclic 2-diazo-1,3-diketones with nitriles and aromatic alkynes is a notable method for synthesizing these heterocycles .
Photoinitiators for Polymerization
This compound serves as a photoinitiator in polymerization processes. Photoinitiators are crucial in initiating the polymerization of monomers when exposed to light, leading to the formation of polymers. The unique structure of 2-Diazocyclohexane-1,3-dione allows it to efficiently absorb light and generate reactive species that start the polymerization process .
Organic Electronics
In the field of organic electronics, 2-Diazocyclohexane-1,3-dione derivatives are used as electron acceptors. These derivatives are essential in the design of organic photovoltaic cells and other electronic devices due to their ability to facilitate charge transfer and improve the efficiency of electronic devices .
Medicinal Chemistry
2-Diazocyclohexane-1,3-dione is a valuable intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its derivatives are used in the development of pharmaceuticals with various therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents .
Non-Linear Optical (NLO) Applications
The compound is also utilized in non-linear optical (NLO) applications. NLO materials are essential in the development of advanced optical devices, such as frequency converters and optical switches. The unique electronic properties of 2-Diazocyclohexane-1,3-dione derivatives make them suitable for these high-tech applications .
Biosensing and Bioimaging
In biosensing and bioimaging, 2-Diazocyclohexane-1,3-dione derivatives are employed as fluorescent probes. These probes are used to detect and visualize biological molecules and processes, providing valuable insights into cellular functions and disease mechanisms .
Mecanismo De Acción
Target of Action
2-Diazocyclohexane-1,3-dione is a versatile compound that primarily targets aryl compounds and polar or polarizable olefins . It is used in the synthesis of complex molecules, particularly in the creation of spiroindazoles and oxazole and furan derivatives .
Mode of Action
The compound interacts with its targets through 1,3-dipolar cycloaddition reactions . In these reactions, 2-Diazocyclohexane-1,3-dione acts as a dipole, undergoing a formal 1,3-cycloaddition to polar or polarizable olefins . This interaction results in the formation of complex molecules, such as spiroindazoles .
Biochemical Pathways
The biochemical pathways involved in the action of 2-Diazocyclohexane-1,3-dione are primarily related to the synthesis of heterocycles . The compound participates in 1,3-dipolar cycloaddition reactions with arynes . This leads to the formation of complex molecules, such as spiroindazoles , which are important in various biochemical processes.
Pharmacokinetics
It is known that the compound can be prepared on a large scale throughdiazo transfer reactions with tosylazide . This suggests that the compound may have good stability and could potentially be used in various applications.
Result of Action
The result of the action of 2-Diazocyclohexane-1,3-dione is the formation of complex molecules, such as spiroindazoles and oxazole and furan derivatives . These molecules are important in various biochemical processes and have a broad spectrum of biological properties .
Action Environment
The action of 2-Diazocyclohexane-1,3-dione can be influenced by environmental factors. For instance, the reactivity of the compound is enhanced markedly in polar-protic solvents . Additionally, the presence of chiral Rh(II)-catalysts can influence the enantioselectivity of the compound’s reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-diazocyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-8-6-4(9)2-1-3-5(6)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJHLDHDQWHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=[N+]=[N-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453724 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diazocyclohexane-1,3-dione | |
CAS RN |
1460-08-8 | |
| Record name | 2-diazocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diazo-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


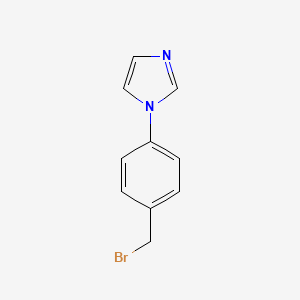
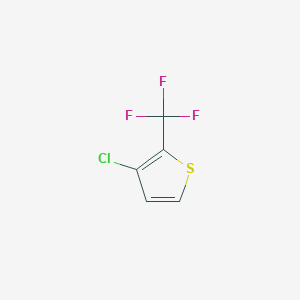

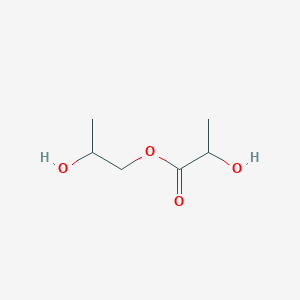
![Methanol, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3187254.png)

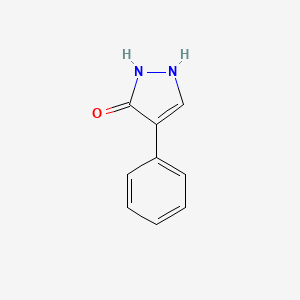
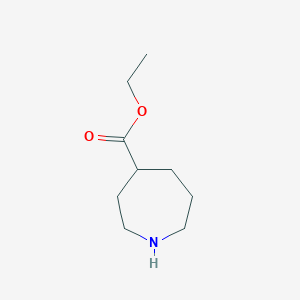
![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)


![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)
